Phosphine oxide, tris(p-chlorophenyl)-
Overview
Description
Phosphine oxide, tris(p-chlorophenyl)-, also known as tris(4-chlorophenyl)phosphine oxide, is an organophosphorus compound with the chemical formula C18H12Cl3OP. It is a white crystalline solid that is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxide, tris(p-chlorophenyl)-, can be synthesized through the oxidation of tris(4-chlorophenyl)phosphine. The oxidation process typically involves the use of hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of phosphine oxide, tris(p-chlorophenyl)-, involves the large-scale oxidation of tris(4-chlorophenyl)phosphine using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, tris(p-chlorophenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to tris(4-chlorophenyl)phosphine using reducing agents.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Further oxidized phosphine oxides.
Reduction: Tris(4-chlorophenyl)phosphine.
Substitution: Substituted phosphine oxides with different functional groups.
Scientific Research Applications
Phosphine oxide, tris(p-chlorophenyl)-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological systems and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of phosphine oxide, tris(p-chlorophenyl)-, involves its interaction with molecular targets through its phosphorus and chlorine atoms. These interactions can lead to changes in molecular conformation, redox properties, and molecular packing, which facilitate its various chemical and biological effects .
Comparison with Similar Compounds
Similar Compounds
Tris(4-methoxyphenyl)phosphine oxide: Similar structure but with methoxy groups instead of chlorine.
Tris(4-fluorophenyl)phosphine oxide: Contains fluorine atoms instead of chlorine.
Tris(4-bromophenyl)phosphine oxide: Contains bromine atoms instead of chlorine.
Uniqueness
Phosphine oxide, tris(p-chlorophenyl)-, is unique due to its specific chlorine substitution, which imparts distinct chemical and physical properties compared to its analogs. These properties make it particularly useful in certain chemical reactions and applications .
Properties
IUPAC Name |
1-bis(4-chlorophenyl)phosphoryl-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBIMMKVOGMMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196613 | |
Record name | Phosphine oxide, tris(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4576-56-1 | |
Record name | Tris(4-chlorophenyl)phosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4576-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine oxide, tris(p-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004576561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(p-chlorophenyl)phosphine oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphine oxide, tris(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(4-chlorophenyl)phosphine oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EVV6SBP6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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